molecular formula C12H10BrNO2 B8770753 3-benzyloxy-5-bromo-1H-pyridin-2-one

3-benzyloxy-5-bromo-1H-pyridin-2-one

Cat. No.: B8770753
M. Wt: 280.12 g/mol
InChI Key: LYXWVBYYUCIBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-5-bromo-1H-pyridin-2-one is a halogenated pyridinone derivative characterized by a benzyloxy substituent at position 3 and a bromine atom at position 3. Its molecular formula is C₁₂H₁₀BrNO₂, with a monoisotopic mass of 293.005 g/mol (exact mass varies slightly based on isotopic distribution) . The benzyloxy group confers steric bulk and aromaticity, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical synthesis.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-3-phenylmethoxy-1H-pyridin-2-one

InChI

InChI=1S/C12H10BrNO2/c13-10-6-11(12(15)14-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

LYXWVBYYUCIBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CNC2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one 1333146-86-3 C₁₃H₁₂BrNO₂ 294.148 1-methyl, 3-benzyloxy, 5-bromo Enhanced stability due to methyl group; >97% purity
3-(Azidomethyl)-1-benzyl-5-bromopyridin-2(1H)-one 1616403-07-6 C₁₃H₁₁BrN₄O 319.161 1-benzyl, 3-azidomethyl, 5-bromo Azide group enables click chemistry; 63% synthesis yield
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one 2090174-33-5 C₁₀H₈BrN₃O 266.09 Pyridin-3-ylmethyl, pyridazinone core Pyridazinone ring alters electronic properties
5-Bromo-3-hydroxy-1H-pyridin-2-one 34206-49-0 C₅H₄BrNO₂ 190.00 3-hydroxy, 5-bromo High polarity; potential solubility in aqueous systems
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2-one 920490-71-7 C₇H₆BrINO₂ 357.94 1-methyl, 3-bromo, 4-methoxy, 5-iodo Dual halogens increase molecular weight; iodine enhances leaving-group potential

Key Comparative Observations

Substituent Effects on Reactivity :

  • The benzyloxy group in this compound facilitates π-π stacking interactions, advantageous in drug design . In contrast, the azidomethyl group in CAS 1616403-07-6 introduces reactivity for bioorthogonal chemistry but may reduce stability .
  • Halogen Variations : Bromine in the parent compound allows for Suzuki-Miyaura cross-coupling, whereas the iodo analogue (CAS 920490-71-7) may undergo faster nucleophilic substitution due to iodine’s polarizability .

Hydroxy vs. Benzyloxy: The hydroxylated analogue (CAS 34206-49-0) exhibits higher polarity, likely enhancing aqueous solubility but reducing membrane permeability compared to the lipophilic benzyloxy group .

Ring System Variations: Pyridazinone derivatives (e.g., CAS 2090174-33-5) feature a six-membered ring with two adjacent nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity compared to pyridinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.